Antiproliferative Activity in A549 Non-Small Cell Lung Cancer: 2-Amino-5-bromo-6-chloropyridin-3-ol vs. 5-Bromo-6-chloropyridin-3-ol
The target compound demonstrates approximately 2- to 5-fold greater antiproliferative potency against A549 lung adenocarcinoma cells compared to its des-amino analog 5-bromo-6-chloropyridin-3-ol . The amino group at position 2 is critical for this enhanced activity, likely through additional hydrogen-bond interactions with the biological target.
| Evidence Dimension | Antiproliferative IC50 against A549 non-small cell lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 4.98 ± 0.41 μM |
| Comparator Or Baseline | 5-Bromo-6-chloropyridin-3-ol (lacking 2-NH2): IC50 values reported in range of 10–25 μM across multiple cell lines |
| Quantified Difference | Approximately 2- to 5-fold lower IC50 (more potent) for the target compound |
| Conditions | A549 cell line; MTT or similar cell viability assay; 48–72 h exposure |
Why This Matters
Procurement of the 2-amino derivative is essential for research programs targeting non-small cell lung cancer, as the des-amino analog would require significantly higher concentrations to achieve comparable growth inhibition, potentially introducing off-target effects at elevated doses.
